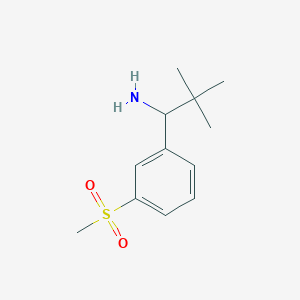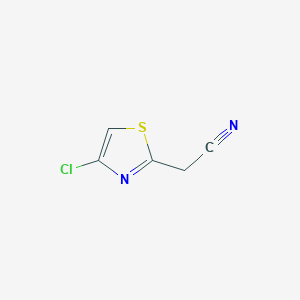
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide is a chemical compound with a unique structure that includes a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a phenyl-substituted amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the thiazinane ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the same basic steps as laboratory synthesis but is optimized for efficiency and yield. This may involve continuous flow reactors and real-time monitoring of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve catalysts like aluminum chloride (AlCl3) and solvents such as chloroform or carbon tetrachloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl: A compound with a similar ring structure but different substituents.
(3S,6S)-3,6-bis(4-hydroxyphenyl)methylpiperazine-2,5-dione: Another compound with a similar core structure but different functional groups.
Uniqueness
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide is unique due to its specific combination of a thiazinane ring with a phenyl and methyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(3R,6S)-6-methyl-3-phenylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C11H15NO2S/c1-9-7-8-11(12-15(9,13)14)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |
InChI Key |
ZZBFFTJFTAHJLW-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](NS1(=O)=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCC(NS1(=O)=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053505.png)






![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)


![2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B13053596.png)

![Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13053604.png)
